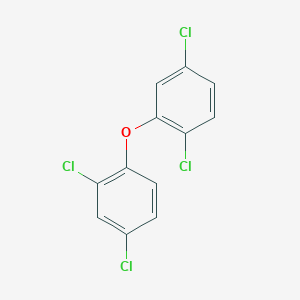

2,2',4,5'-Tetrachlorodiphenyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2',4,5'-Tetrachlorodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H6Cl4O and its molecular weight is 308 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Overview of Toxicity

PCB 52 has been implicated in a range of toxicological effects, including endocrine disruption, carcinogenicity, and developmental toxicity. Research has demonstrated that exposure to PCBs can lead to adverse health outcomes in both humans and wildlife. Notably, studies have shown that maternal exposure to PCBs can result in developmental abnormalities in offspring.

Case Study: Reproductive Toxicity

A significant body of research has focused on the reproductive toxicity of PCB 52. For instance, a study evaluated the effects of PCB exposure on pregnant rats. The findings revealed that higher doses led to increased rates of fetal malformations and reduced fetal weights. Specifically, doses of 2 mg/kg/day resulted in significant increases in malformed fetuses and resorptions compared to controls .

Table 1: Effects of PCB 52 on Fetal Development

| Dose (mg/kg/day) | Malformed Fetuses (%) | Average Fetal Weight (g) |

|---|---|---|

| 0 | 5 | 8.5 |

| 2 | 15 | 7.0 |

| 4 | 30 | 6.5 |

| 8 | 50 | 5.0 |

Environmental Monitoring

Persistence in the Environment

PCB compounds are known for their stability and resistance to degradation, making them persistent environmental pollutants. PCB 52's presence in soil and water systems has raised concerns regarding bioaccumulation in food chains.

Case Study: Environmental Impact Assessment

Research conducted on sediment samples from industrial areas revealed detectable levels of PCB 52, indicating ongoing contamination issues. The assessment highlighted the need for regular monitoring and remediation efforts to mitigate the risks associated with PCB exposure in aquatic ecosystems .

Metabolomic Studies

Metabolism and Biotransformation

Recent studies have investigated the metabolic pathways of PCB 52 in various organisms. In vitro experiments using hepatic microsomes from rats demonstrated that PCB 52 undergoes biotransformation, resulting in hydroxylated metabolites. These metabolites may possess different toxicological profiles compared to the parent compound .

Table 2: Metabolites of PCB 52 Identified in Rat Hepatic Microsomes

| Metabolite | Detection Method | Toxicological Implications |

|---|---|---|

| Hydroxylated PCB | LC-MS | Potential endocrine disruptor |

| Conjugated Metabolite | HPLC | Reduced bioavailability |

Potential Therapeutic Applications

Despite its toxicological profile, some research has explored potential therapeutic applications of PCBs due to their structural properties. For example, certain derivatives have shown promise as anti-inflammatory agents in preclinical models.

Case Study: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of hydroxylated PCB metabolites derived from PCB 52. The results suggested that these metabolites could inhibit pro-inflammatory cytokine production in cultured macrophages, indicating a potential avenue for therapeutic development .

Eigenschaften

CAS-Nummer |

155999-92-1 |

|---|---|

Molekularformel |

C12H6Cl4O |

Molekulargewicht |

308 g/mol |

IUPAC-Name |

1,4-dichloro-2-(2,4-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H6Cl4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H |

InChI-Schlüssel |

XIXPEFLLHQAIOY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2)Cl)Cl |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2)Cl)Cl |

Key on ui other cas no. |

155999-92-1 |

Synonyme |

2,4-Dichlorophenyl 2,5-dichlorophenyl ether |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.